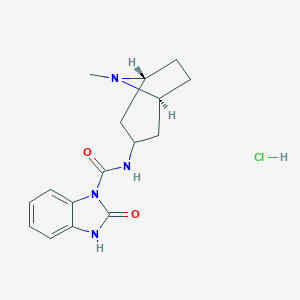

Itasetron hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DAU 6215 involves several key steps:

Condensation Reaction: The condensation of 2-nitrophenyl isocyanate with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine in tetrahydrofuran (THF) and cyclohexane produces 2-nitrophenylurea.

Reduction: The 2-nitrophenylurea is then reduced using hydrogen over palladium on carbon (Pd/C) in ethanol to yield 2-aminophenylurea.

Acylation: The 2-aminophenylurea is acylated with phenyl chloroformate in toluene to form a carbamate.

Cyclization: The carbamate undergoes cyclization using sodium hydroxide (NaOH) in ethanol to produce the final compound.

Industrial Production Methods: Industrial production of DAU 6215 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: DAU 6215 primarily undergoes substitution reactions due to its functional groups. The compound is stable under various conditions but can participate in reactions involving nucleophiles and electrophiles.

Common Reagents and Conditions:Reduction: Hydrogen over palladium on carbon (Pd/C) in ethanol.

Acylation: Phenyl chloroformate in toluene.

Cyclization: Sodium hydroxide (NaOH) in ethanol.

Major Products: The major product formed from these reactions is DAU 6215 itself, which is a highly selective 5-HT3 receptor antagonist.

Aplicaciones Científicas De Investigación

DAU 6215 has been extensively studied for its potential therapeutic applications:

Antiemetic: Effective in preventing nausea and vomiting induced by chemotherapy and general anesthesia.

Anxiolytic: Shows potential in reducing anxiety in various animal models.

Antipsychotic: Demonstrates efficacy in reducing symptoms of psychosis.

Cognition Enhancer: Enhances cognitive functions in animal models.

Mecanismo De Acción

DAU 6215 exerts its effects by selectively antagonizing the 5-HT3 receptors. These receptors are involved in the modulation of neurotransmitter release in the central nervous system. By blocking these receptors, DAU 6215 can reduce the excitatory effects of serotonin, leading to its therapeutic effects in anxiety, psychosis, and cognitive dysfunctions .

Comparación Con Compuestos Similares

Similar Compounds:

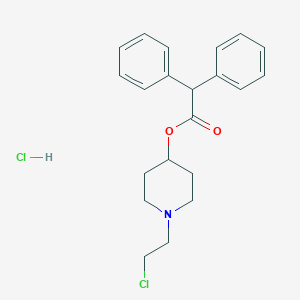

- Ondansetron

- Granisetron

- Tropisetron

- Dolasetron

- Zacopride

- Zatosetron

Uniqueness: DAU 6215 is unique due to its high selectivity for 5-HT3 receptors and its favorable pharmacokinetic profile. It has shown a very low toxic profile in animal models and is currently being tested in clinical trials for its potential therapeutic applications .

Propiedades

Número CAS |

127618-28-4 |

|---|---|

Fórmula molecular |

C16H21ClN4O2 |

Peso molecular |

336.81 g/mol |

Nombre IUPAC |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |

Clave InChI |

WKDOOXQPGYZUKZ-YSEZWWCESA-N |

SMILES isomérico |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

SMILES canónico |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

Números CAS relacionados |

123258-84-4 (Parent) |

Sinónimos |

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.